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Compound of Interest

Compound Name:
2-Benzothiazolamine,5-

(methylthio)-(9CI)

Cat. No.: B069771 Get Quote

Disclaimer: The initial query for "2-Benzothiazolamine, 5-(methylthio)-" did not yield specific

results for a compound with this exact nomenclature in publicly available databases. However,

extensive data is available for the closely related and structurally similar compound, 2-

(Methylthio)benzothiazole. This guide will proceed under the assumption that 2-

(Methylthio)benzothiazole is the compound of interest and will use it as the subject for detailing

in silico prediction methodologies.

This technical guide provides a comprehensive overview of the predicted physicochemical and

biological properties of 2-(Methylthio)benzothiazole. It is intended for researchers, scientists,

and professionals in drug development, offering a structured presentation of available data,

methodologies for in silico prediction, and visualization of relevant biological pathways.

Physicochemical and Predicted Properties of 2-
(Methylthio)benzothiazole
The following tables summarize the key physicochemical and predicted drug-likeness

properties of 2-(Methylthio)benzothiazole, compiled from various chemical databases.

Table 1: Physicochemical Properties of 2-(Methylthio)benzothiazole
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Property Value Source

Molecular Formula C₈H₇NS₂ [1]

Molecular Weight 181.27 g/mol [2]

Melting Point 43-48 °C [2]

Boiling Point
302.00 to 303.00 °C @ 760.00

mm Hg (estimated)
[3]

Vapor Pressure
0.002 mmHg @ 25 °C

(estimated)
[3][4]

Water Solubility 0.2 g/L (predicted) [5]

logP (Octanol-Water Partition

Coefficient)
3.16 - 3.43 (predicted) [5]

Appearance
White to light yellow crystalline

powder
[2]

Table 2: Predicted ADMET and Drug-Likeness Properties of 2-(Methylthio)benzothiazole

Property Value Source

pKa (Strongest Basic) 1.13 [5]

Hydrogen Bond Acceptor

Count
1 [5]

Hydrogen Bond Donor Count 0 [5]

Polar Surface Area 12.89 Å² [5]

Rotatable Bond Count 1 [5]

Bioavailability Yes [5]

Rule of Five Yes [5]

Ghose Filter No [5]

Veber's Rule Yes [5]
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Known and Predicted Biological Activities
Benzothiazole derivatives are known to possess a wide range of biological activities.[6][7][8]

For 2-(Methylthio)benzothiazole specifically, the following activities have been reported or are

predicted based on its structure.

Table 3: Biological Activities of 2-(Methylthio)benzothiazole

Activity Description Source

Aryl Hydrocarbon Receptor

(AhR) Agonist

The compound is identified as

an agonist of the Aryl

Hydrocarbon Receptor, a

transcription factor involved in

xenobiotic metabolism and

immune responses.

[4]

Antimicrobial and Antifungal

The benzothiazole scaffold is

associated with broad

antimicrobial and antifungal

properties.[6]

Cytotoxicity

Some benzothiazole

derivatives have shown

cytotoxic effects against

various cancer cell lines.[9]

Enzyme Inhibition

Derivatives of the parent

compound, 2-

Mercaptobenzothiazole, are

known to inhibit several

enzymes.[6]

Methodologies for In Silico Prediction
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and

physicochemical property prediction are crucial in the early stages of drug discovery to identify

candidates with favorable profiles, thereby reducing time and cost.[10] The data presented in

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3528053/
https://www.pharmacyjournal.in/assets/archives/2023/vol8issue3/8051-1693643080640.pdf
https://www.researchgate.net/publication/349949534_Benzothiazole_Synthetic_Strategies_Biological_Potential_And_Interactions_With_Targets
https://pubchem.ncbi.nlm.nih.gov/compound/2-_Methylthio_benzothiazole
https://pmc.ncbi.nlm.nih.gov/articles/PMC3528053/
https://www.researchgate.net/publication/264839288_Synthesis_characterization_and_biological_activity_of_various_substituted_benzothiazole_derivatives
https://pmc.ncbi.nlm.nih.gov/articles/PMC3528053/
https://biointerfaceresearch.com/wp-content/uploads/2022/09/BRIAC134.302.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b069771?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


this guide for 2-(Methylthio)benzothiazole can be generated using a variety of computational

models and software.

Molecular Input: The process begins with obtaining the 2D or 3D structure of the molecule,

typically in a standard format like SMILES (Simplified Molecular Input Line Entry System) or

SDF (Structure-Data File). For 2-(Methylthio)benzothiazole, the SMILES string is

CSc1nc2ccccc2s1.[5]

Descriptor Calculation: The molecular structure is used to calculate a wide range of

numerical descriptors. These can be 1D (e.g., molecular weight, atom counts), 2D (e.g.,

topological indices, molecular fingerprints), or 3D (e.g., molecular shape, surface area).[11]

Model Application: The calculated descriptors are fed into pre-built predictive models. These

models are typically developed using machine learning algorithms (like random forests,

support vector machines, or deep neural networks) trained on large datasets of compounds

with experimentally determined properties.[12]

Prediction Generation: The model outputs a predicted value for the property of interest (e.g.,

solubility, logP, toxicity).

Confidence Assessment: It is crucial to assess the reliability of the prediction. This is often

done by considering the applicability domain of the model, which is the chemical space of

compounds for which the model is expected to make reliable predictions.

Quantitative Structure-Property Relationships (QSPR): These models establish a

mathematical relationship between molecular descriptors and a specific physicochemical

property.[13]

Pharmacophore Modeling: This method identifies the 3D arrangement of essential features

of a molecule that are responsible for its biological activity.

Molecular Docking: This technique predicts the preferred orientation of a molecule when

bound to a target protein, helping to estimate its binding affinity and potential biological

activity.[10]

Physicochemical Property Prediction Software: Several software packages and web servers

are available for these predictions, including:
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SwissADME

ACD/Labs Percepta

Schrödinger Suite

MOE (Molecular Operating Environment)

Visualizations
The following diagram illustrates a typical workflow for the in silico prediction of small molecule

properties.

In Silico Prediction Workflow

Molecular Input
(SMILES/SDF)

Descriptor Calculation
(1D, 2D, 3D)

QSPR/Machine Learning Models

Property Prediction
(ADMET, Physicochemical)

Applicability Domain
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Click to download full resolution via product page

A generalized workflow for in silico property prediction.

Given that 2-(Methylthio)benzothiazole is a reported agonist of the Aryl Hydrocarbon Receptor

(AhR), understanding this pathway is essential for predicting its biological effects.[4] The AhR is

a ligand-activated transcription factor that regulates the expression of genes involved in

xenobiotic metabolism and immune responses.[14][15][16]
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The canonical signaling pathway of the Aryl Hydrocarbon Receptor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b069771?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b069771?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. cymitquimica.com [cymitquimica.com]

2. chemimpex.com [chemimpex.com]

3. 2-(methyl thio) benzothiazole, 615-22-5 [thegoodscentscompany.com]

4. 2-(Methylthio)benzothiazole | C8H7NS2 | CID 11989 - PubChem
[pubchem.ncbi.nlm.nih.gov]

5. Showing Compound 2-(Methylthio)benzothiazole (FDB011171) - FooDB [foodb.ca]

6. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC
[pmc.ncbi.nlm.nih.gov]

7. pharmacyjournal.in [pharmacyjournal.in]

8. researchgate.net [researchgate.net]

9. researchgate.net [researchgate.net]

10. biointerfaceresearch.com [biointerfaceresearch.com]

11. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using
Molecular Fingerprints and Machine Learning [cebs.niehs.nih.gov]

12. In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven
Machine Learning Models - ProQuest [proquest.com]

13. JRC Publications Repository [publications.jrc.ec.europa.eu]

14. spandidos-publications.com [spandidos-publications.com]

15. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system -
PMC [pmc.ncbi.nlm.nih.gov]

16. researchgate.net [researchgate.net]

To cite this document: BenchChem. [In Silico Prediction of 2-(Methylthio)benzothiazole
Properties: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b069771#in-silico-prediction-of-2-benzothiazolamine-
5-methylthio-properties]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b069771?utm_src=pdf-custom-synthesis
https://cymitquimica.com/cas/615-22-5/
https://www.chemimpex.com/products/44137
https://www.thegoodscentscompany.com/data/rw1168871.html
https://pubchem.ncbi.nlm.nih.gov/compound/2-_Methylthio_benzothiazole
https://pubchem.ncbi.nlm.nih.gov/compound/2-_Methylthio_benzothiazole
https://foodb.ca/compounds/FDB011171
https://pmc.ncbi.nlm.nih.gov/articles/PMC3528053/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3528053/
https://www.pharmacyjournal.in/assets/archives/2023/vol8issue3/8051-1693643080640.pdf
https://www.researchgate.net/publication/349949534_Benzothiazole_Synthetic_Strategies_Biological_Potential_And_Interactions_With_Targets
https://www.researchgate.net/publication/264839288_Synthesis_characterization_and_biological_activity_of_various_substituted_benzothiazole_derivatives
https://biointerfaceresearch.com/wp-content/uploads/2022/09/BRIAC134.302.pdf
https://cebs.niehs.nih.gov/cebs/paper/3023
https://cebs.niehs.nih.gov/cebs/paper/3023
https://www.proquest.com/openview/e1ab9f4102f48d4ba63647e6a675e9cf/1?pq-origsite=gscholar&cbl=18750&diss=y
https://www.proquest.com/openview/e1ab9f4102f48d4ba63647e6a675e9cf/1?pq-origsite=gscholar&cbl=18750&diss=y
https://publications.jrc.ec.europa.eu/repository/handle/JRC42061
https://www.spandidos-publications.com/10.3892/mmr.2019.10748
https://pmc.ncbi.nlm.nih.gov/articles/PMC2712099/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2712099/
https://www.researchgate.net/figure/The-aryl-hydrocarbon-receptor-AhR-signaling-pathway_fig1_341467894
https://www.benchchem.com/product/b069771#in-silico-prediction-of-2-benzothiazolamine-5-methylthio-properties
https://www.benchchem.com/product/b069771#in-silico-prediction-of-2-benzothiazolamine-5-methylthio-properties
https://www.benchchem.com/product/b069771#in-silico-prediction-of-2-benzothiazolamine-5-methylthio-properties
https://www.benchchem.com/product/b069771#in-silico-prediction-of-2-benzothiazolamine-5-methylthio-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b069771?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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